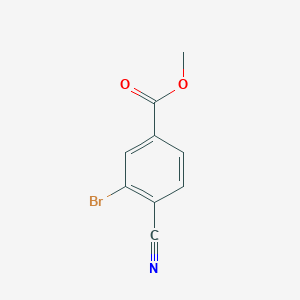

Methyl 3-bromo-4-cyanobenzoate

CAS No.: 942598-44-9

Cat. No.: VC3811436

Molecular Formula: C9H6BrNO2

Molecular Weight: 240.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942598-44-9 |

|---|---|

| Molecular Formula | C9H6BrNO2 |

| Molecular Weight | 240.05 g/mol |

| IUPAC Name | methyl 3-bromo-4-cyanobenzoate |

| Standard InChI | InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 |

| Standard InChI Key | NPUBMRDPZDMJDK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1)C#N)Br |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C#N)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is characterized by a benzoate backbone with three distinct functional groups:

-

Bromine at position 3: Introduces steric bulk and electron-withdrawing effects.

-

Cyano group at position 4: Enhances electrophilicity and participates in dipolar interactions.

-

Methyl ester at position 1: Provides solubility in organic solvents and serves as a protecting group for carboxylic acids.

The planar aromatic system and substituent arrangement are confirmed by spectral data:

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 240.05 g/mol | |

| Exact Mass | 238.958 g/mol | |

| LogP (Partition Coefficient) | 2.11 | |

| Topological Polar Surface Area | 50.09 Ų | |

| Hazard Statements | H302 (Harmful if swallowed) |

The compound’s moderate LogP value suggests balanced lipophilicity, making it suitable for cross-phase reactions. Its polar surface area indicates limited hydrogen-bonding capacity, aligning with its stability in non-aqueous media .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for methyl 3-bromo-4-cyanobenzoate are disclosed in public literature, analogous compounds provide insights into plausible pathways:

-

Bromination of Methyl 4-Cyanobenzoate: Electrophilic aromatic substitution using bromine () or bromosuccinimide (NBS) in the presence of Lewis acids like .

-

Esterification of 3-Bromo-4-cyanobenzoic Acid: Acid-catalyzed reaction with methanol, employing or as a catalyst .

Applications in Organic Synthesis

Building Block for Heterocycles

Methyl 3-bromo-4-cyanobenzoate serves as a precursor in the synthesis of nitrogen-containing heterocycles. For example:

-

Schiff Base Formation: Condensation with primary amines yields imines (), as demonstrated in the catalyst-free synthesis of (E)-4-cyano-3-(((2-(cyanomethyl)phenyl)imino)methyl)benzoate derivatives .

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids enables aryl-aryl bond formation, leveraging the bromine substituent’s reactivity .

Comparative Analysis with Structural Analogues

Methyl 4-Bromo-3-Cyanobenzoate (Isomer)

This positional isomer (CAS 1232424-44-0) shares the same molecular formula but differs in substituent arrangement. Key contrasts include:

-

Reactivity: The para-bromo substituent may alter electronic effects in electrophilic substitution.

-

Crystallinity: Steric differences could influence melting points and solubility .

Methyl 3-Chloro-4-Cyanobenzoate

Replacing bromine with chlorine reduces molecular weight (214.60 g/mol) and polarizability, impacting reactivity in cross-coupling reactions.

Future Research Directions

-

Catalytic Applications: Investigate palladium-catalyzed couplings for functionalized biaryl synthesis.

-

Biological Screening: Evaluate antimicrobial or anticancer activity given the cyano group’s electron-deficient nature.

-

Materials Science: Explore use in liquid crystals or polymers via cyano-mediated dipole interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume